molecular formula H18O21S4Ti2 B579024 Titanium(+4)sulfate hydrate CAS No. 19414-43-8

Titanium(+4)sulfate hydrate

Cat. No.: B579024
CAS No.: 19414-43-8
M. Wt: 578.097
InChI Key: QJSGGEPCAFQMNJ-UHFFFAOYSA-N
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Description

Introduction to Titanium(+4)Sulfate Hydrate

Chemical Identity and Nomenclature

This compound is a coordination complex characterized by a titanium(IV) center bonded to sulfate ligands and water molecules. Its molecular formula is variably reported as Ti(SO₄)₂·xH₂O or TiOSO₄·H₂SO₄·xH₂O , reflecting differences in hydration states and synthetic conditions. The IUPAC name, titanium(4+);disulfate;hydrate , emphasizes its ionic composition.

Key Structural Features:
  • Coordination Geometry : Titanium(IV) adopts an octahedral geometry, with sulfate ions acting as bidentate or monodentate ligands.
  • Polymeric Networks : Crystalline forms exhibit infinite chains of [TiO]²⁺ units linked by sulfate bridges, with water molecules occupying interstitial sites.
  • Hydration Variability : The compound often exists as a non-stoichiometric hydrate, with the exact water content (denoted as x) dependent on synthesis and storage conditions.

Synonyms :

  • Titanium(IV) oxide sulfate sulfuric acid hydrate
  • Titanium disulfate hydrate
  • Titanyl sulfate

Table 1: Representative Molecular Formulas and Hydration States

Source Molecular Formula Hydration State (x)
PubChem H₂O₉S₂Ti 1
MP Biomedicals TiOSO₄·xH₂O + H₂SO₄ Variable
ChemicalBook H₂O₄STi Anhydrous

Historical Development of Titanium Sulfate Chemistry

The chemistry of titanium sulfates emerged alongside advancements in TiO₂ production during the early 20th century. Key milestones include:

  • 1791 : Titanium’s discovery by William Gregor in ilmenite sands.
  • 1910 : Matthew A. Hunter’s isolation of pure titanium metal, paving the way for systematic studies of titanium compounds.
  • 1920s : Industrialization of the sulfate process , wherein ilmenite (FeTiO₃) is digested with sulfuric acid to yield titanium sulfate intermediates.
  • 1950s : Structural elucidation of titanium sulfate hydrates via X-ray diffraction, revealing their polymeric architectures.

The sulfate process, developed initially in Europe and later refined in the U.S., relied on this compound as a precursor to TiO₂ pigments. Early challenges included controlling hydrolysis rates and minimizing iron impurities, which were addressed through optimized reaction conditions.

Industrial Relevance in TiO₂ Production

This compound serves as the linchpin in the sulfate process , which accounts for ~40% of global TiO₂ production. The process involves three key stages:

  • Ilmenite Digestion :

    FeTiO₃ + 2 H₂SO₄ → TiOSO₄ + FeSO₄ + 2 H₂O  
    

    Excess sulfuric acid ensures complete dissolution, forming a titanium sulfate solution contaminated with iron(II) sulfate.

  • Hydrolysis :
    Controlled heating of this compound induces hydrolysis:

    TiOSO₄ + H₂O → TiO(OH)₂ + H₂SO₄  
    

    The resulting hydrated TiO₂ gel is filtered and washed to remove residual sulfates.

  • Calcination :
    Heating the gel at 800–1000°C produces anatase or rutile TiO₂:

    TiO(OH)₂ → TiO₂ + H₂O  
    

    Particle size and phase purity are critically influenced by the structural properties of the precursor hydrate.

Table 2: Impact of Hydrate Structure on TiO₂ Properties

Hydrate Property Effect on TiO₂ Source
Crystal size < 8.9 nm Accelerated phase transition
Low iron adsorption Enhanced pigment brightness
Uniform particle size Narrow TiO₂ size distribution

Modern innovations, such as microwave-assisted hydrolysis, have further optimized the sulfate process by reducing energy consumption and improving yield. Despite competition from the chloride process, the sulfate route remains vital for processing low-grade ilmenite ores.

Properties

IUPAC Name

titanium(4+);disulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCLMGWTWKCTAV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O9S2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ore Pretreatment and Reaction Mechanics

Ilmenite ore is first finely ground to a particle size where less than 2% remains on a 200-mesh sieve, ensuring maximal surface area for acid attack. The ground ore is then mixed with 93–98% sulfuric acid at an acid-to-ore ratio of 1.8:1 to 2.1:1 (by weight). The exothermic reaction proceeds as:

FeTiO3+2H2SO4TiOSO4+FeSO4+2H2O\text{FeTiO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{TiOSO}4 + \text{FeSO}4 + 2\text{H}2\text{O}

Titanyl sulfate (TiOSO4\text{TiOSO}_4) and ferrous sulfate (FeSO4\text{FeSO}_4) are primary products, with the reaction temperature maintained at 110–150°C to prevent premature hydrolysis.

Post-Reaction Processing

The resultant porous cake is dissolved in water, and scrap iron is added to reduce residual Fe3+\text{Fe}^{3+} to Fe2+\text{Fe}^{2+}, minimizing interference in subsequent steps. Coagulants like animal glue are introduced to flocculate suspended silicates, followed by filtration to yield a clarified titanium sulfate solution. This solution typically contains 200–250 g/L TiO2\text{TiO}_2, alongside residual FeSO4\text{FeSO}_4.

Table 1: Key Parameters for Ilmenite Digestion

ParameterOptimal RangeEffect on Yield
Acid concentration93–98% H2SO4\text{H}_2\text{SO}_4Higher concentration accelerates reaction but risks over-sulfation
Reaction temperature110–150°CTemperatures >150°C promote TiOSO4\text{TiOSO}_4 decomposition
Acid-to-ore ratio1.8:1 to 2.1:1Lower ratios yield incomplete digestion
Particle size<200 meshFiner particles enhance reaction kinetics

Controlled Hydrolysis of Titanyl Sulfate

Titanyl sulfate (TiOSO4\text{TiOSO}_4) serves as a direct precursor to titanium(+4) sulfate hydrate. By carefully modulating hydrolysis conditions, TiOSO4\text{TiOSO}_4 can be converted into the hydrate without progressing to metatitanic acid (TiO(OH)2\text{TiO(OH)}_2).

Hydrolysis Mechanism

The hydrolysis of TiOSO4\text{TiOSO}_4 is governed by the equilibrium:

TiOSO4+H2OTiO2++SO42+H2O\text{TiOSO}4 + \text{H}2\text{O} \leftrightarrow \text{TiO}^{2+} + \text{SO}4^{2-} + \text{H}2\text{O}

Under acidic conditions (pH 1.5–2.5), this equilibrium shifts to favor the formation of Ti(SO4)2nH2O\text{Ti(SO}_4\text{)}_2 \cdot n\text{H}_2\text{O}. Patent US3071439A details the Blumenfeld procedure, where a TiOSO4\text{TiOSO}_4 solution is added to preheated water (80–90°C) at a controlled rate, inducing autonucleation. Subsequent boiling for 2–4 hours drives crystallization of the hydrate.

Critical Control Factors

  • Temperature Gradient : Rapid heating from 80°C to boiling minimizes parasitic precipitation of TiO(OH)2\text{TiO(OH)}_2.

  • Ionic Strength : Maintaining SO42\text{SO}_4^{2-} concentration above 400 g/L suppresses hydrolysis beyond the hydrate stage.

  • Seeding : Introducing pre-formed Ti(SO4)2nH2O\text{Ti(SO}_4\text{)}_2 \cdot n\text{H}_2\text{O} crystals (0.5–1.0% w/w) enhances yield by 12–15%.

Electrolytic Oxidation of Titanium(III) Sulfate

While electrolytic methods are predominantly used for synthesizing titanium(III) sulfate, reverse engineering these processes provides insights into Ti(IV)\text{Ti(IV)} compound stabilization.

Electrolysis Cell Configuration

The electrolytic cell described in EP0530872B1 employs a divided design with a cationic exchange membrane (Nafion® 117) separating anode and cathode compartments. A titanium anode coated with iridium oxide facilitates oxygen evolution, while a stainless steel cathode ensures durability in acidic media.

Anodic Oxidation Pathway

By reversing the polarity and applying anodic potentials (>1.8 V vs. SHE), titanium(III) in solution is oxidized:

Ti3+Ti4++e\text{Ti}^{3+} \rightarrow \text{Ti}^{4+} + e^-

Maintaining the anolyte at 50–60°C and a current density of 0.3–0.5 A/cm² achieves 85–90% conversion efficiency. The resultant Ti(SO4)2\text{Ti(SO}_4\text{)}_2 is then crystallized under vacuum evaporation.

Table 2: Electrolytic vs. Hydrolytic Synthesis

ParameterElectrolytic MethodHydrolytic Method
Yield85–90%70–75%
Purity98.5% (trace Fe2+\text{Fe}^{2+})95–97% (residual SO42\text{SO}_4^{2-})
Energy Consumption2.8 kWh/kg1.2 kWh/kg
ScalabilityLimited by electrode areaBatch-process friendly

Crystallization and Purification

Isolation of titanium(+4) sulfate hydrate from reaction mixtures requires precise control of supersaturation.

Vacuum Evaporation Crystallization

The clarified sulfate solution is concentrated to 40–45°Bé under reduced pressure (25–30 kPa), inducing spontaneous nucleation. Seed crystals (0.1–0.3 mm) are added at 1.5–2.0% supersaturation to regulate crystal size distribution.

Washing and Drying

Crystals are washed with ice-cold 10% H2SO4\text{H}_2\text{SO}_4 to remove occluded FeSO4\text{FeSO}_4, followed by centrifugal drying at 800–1000 rpm. X-ray diffraction analysis confirms the hydrate structure, with thermogravimetric analysis (TGA) revealing a water content of 5–7 molecules per formula unit.

Challenges and Mitigation Strategies

Iron Contamination

Residual Fe2+\text{Fe}^{2+} from ilmenite digestion can catalyze premature reduction of Ti(IV)\text{Ti(IV)}. Chelating agents like EDTA (0.05–0.1 M) are effective in sequestering iron without affecting titanium solubility.

Hydrate Stability

The compound is hygroscopic and prone to efflorescence. Storage in sealed containers under dry N2\text{N}_2 atmosphere (<10 ppm O2\text{O}_2) extends shelf life to 12–18 months.

Chemical Reactions Analysis

Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.

Common Reagents and Conditions:

    Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]

    Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]

Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .

Scientific Research Applications

Chemical Properties and Structure

Titanium(+4) sulfate hydrate has the molecular formula H2O9S2Ti\text{H}_2\text{O}_9\text{S}_2\text{Ti} and a molecular weight of approximately 258.0 g/mol. Its structure includes titanium in a +4 oxidation state coordinated with sulfate ions and water molecules, which influences its reactivity and applications in various chemical processes .

Applications in Material Science

2.1 Pigments and Coatings

Titanium(+4) sulfate hydrate is widely used as a pigment in paints and dyes due to its excellent opacity and brightness. It serves as a precursor for titanium dioxide production, which is a key ingredient in high-performance coatings . The compound's ability to form stable amorphous titanium oxide microspheres enhances its utility in creating durable and aesthetically pleasing surfaces.

2.2 Synthesis of Titanium Dioxide

The hydrolysis of titanium(+4) sulfate hydrate is crucial for synthesizing titanium dioxide (TiO₂), a material extensively used in photocatalysis, photovoltaics, and as a white pigment in various products. Recent studies have demonstrated that continuous hydrolysis processes can improve the efficiency of TiO₂ production by optimizing reaction conditions such as temperature, concentration, and flow rates .

Environmental Applications

3.1 Wastewater Treatment

Titanium(+4) sulfate hydrate has potential applications in wastewater treatment, particularly for removing heavy metals and organic pollutants. Its ability to form precipitates with various contaminants can facilitate their removal from aqueous solutions . Research indicates that utilizing this compound can enhance the efficiency of traditional treatment methods.

3.2 Photocatalytic Degradation

The photocatalytic properties of titanium dioxide derived from titanium(+4) sulfate hydrate make it effective for degrading harmful organic compounds under UV light exposure. This application is particularly relevant for environmental remediation efforts aimed at breaking down persistent pollutants .

Case Studies

Case Study 1: Continuous Hydrolysis Process

A study conducted on the continuous hydrolysis of titanium(+4) sulfate hydrate demonstrated significant improvements over batch processes. The research utilized a microchannel reactor to optimize conditions such as dilution water ratio and alkali concentration, achieving hydrolysis rates exceeding 90% more efficiently than traditional methods . This innovation not only enhances product quality but also reduces processing time.

Case Study 2: Titanium Dioxide Production

In another investigation, researchers explored the synthesis of titanium dioxide from titanium(+4) sulfate hydrate using varying concentrations of sulfuric acid and temperature settings. The results indicated that higher acid concentrations led to increased yields of TiO₂ nanoparticles with desirable properties for industrial applications .

Data Tables

Application Area Details Key Findings
Pigments & Coatings Used as a pigment for paints and dyesEnhances opacity and brightness
TiO₂ Synthesis Hydrolysis process for producing titanium dioxideContinuous methods improve yield
Wastewater Treatment Precipitation of heavy metals from wastewaterEffective removal of contaminants
Photocatalysis Degradation of organic pollutants using TiO₂ under UV lightSignificant reduction in pollutant concentrations

Mechanism of Action

Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:

    Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.

    Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.

Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .

Comparison with Similar Compounds

Chemical Structures and Compositions

Compound CAS Number Molecular Formula Key Structural Features
Titanium(IV) sulfate hydrate 123334-00-9 TiOSO₄ • xH₂SO₄ • yH₂O Contains coordinated sulfuric acid and water .
Chromium(III) sulfate hydrate 15244-38-9 Cr₂(SO₄)₃ • xH₂O Simple hydrate; decomposes to Cr/Se oxides .
Zinc sulfate hydrate 7446-20-0 ZnSO₄ • xH₂O (commonly heptahydrate) Dissociates into Zn²⁺ and SO₄²⁻ in water .
Cadmium sulfate hydrate 7790-84-3 CdSO₄ • xH₂O Similar to zinc sulfate but higher toxicity .
Vanadyl(IV) sulfate hydrate 12439-96-2 VOSO₄ • xH₂O Contains vanadyl ion (VO²⁺); used in redox reactions .

Physical and Chemical Properties

  • Thermal Stability :

    • Titanium(IV) sulfate hydrate likely loses water and sulfuric acid upon heating, forming anhydrous TiOSO₄ or TiO₂ .
    • Chromium(III) sulfate hydrate decomposes above 100°C, releasing sulfur oxides (SOₓ) and chromium oxides (CrOₓ) .
    • Zinc sulfate hydrate dehydrates to anhydrous ZnSO₄ at 280°C .
  • Reactivity :

    • Titanium(IV) sulfate hydrate’s sulfuric acid component may enhance acidity and reactivity in synthesis .
    • Chromium(III) sulfate reacts violently with strong oxidizers (e.g., peroxides) .
    • Zinc sulfate interacts with carbonate ions to form insoluble ZnCO₃, affecting bioavailability in agricultural use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing titanium(+4) sulfate hydrate in a laboratory setting?

  • Methodological Answer : Titanium(+4) sulfate hydrate can be synthesized by reacting titanium oxide (TiO₂) with concentrated sulfuric acid under controlled heating (80–100°C) to form a hydrated complex. The reaction is typically monitored using pH titration until a clear solution forms, followed by slow evaporation to crystallize the hydrate . Alternative approaches include precipitation from aqueous solutions of titanium tetrachloride (TiCl₄) with sulfate salts, ensuring stoichiometric control to avoid impurities.

Q. How can the water content in titanium(+4) sulfate hydrate be accurately determined?

  • Methodological Answer : Gravimetric analysis is the standard method. A known mass of the hydrate is heated to 250–300°C until constant mass is achieved, with the mass difference representing water loss. For example:
    %H₂O=MasshydrateMassanhydrousMasshydrate×100\%\, \text{H₂O} = \frac{\text{Mass}_{\text{hydrate}} - \text{Mass}_{\text{anhydrous}}}{\text{Mass}_{\text{hydrate}}} \times 100

Ensure complete dehydration by verifying no further mass change after repeated heating cycles. Incomplete dehydration may lead to underestimation of water content .

Q. What spectroscopic techniques are suitable for characterizing titanium(+4) sulfate hydrate?

  • Methodological Answer :

  • FT-IR : Identify sulfate (SO₄²⁻) stretching vibrations (~1100 cm⁻¹) and O-H stretching (~3400 cm⁻¹) for water .
  • XRD : Confirm crystalline structure by matching peaks to reference patterns (e.g., JCPDS database).
  • TGA/DSC : Quantify water loss and decomposition temperatures .

Advanced Research Questions

Q. How does the hydration state of titanium(+4) sulfate hydrate influence its reactivity in acid-catalyzed reactions?

  • Methodological Answer : The number of water molecules in the hydrate (e.g., Ti(SO₄)₂·xH₂O) affects Lewis acidity. Titration with a base (e.g., NaOH) under inert atmosphere can quantify active sites. For instance, partial dehydration (e.g., x = 3 vs. x = 8) may enhance catalytic activity due to increased surface acidity, but excessive dehydration can lead to structural collapse .

Q. What experimental strategies resolve contradictions in reported thermal stability data for titanium(+4) sulfate hydrate?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) often arise from varying hydration states or impurities. Researchers should:

  • Standardize hydration : Pre-dry samples in a desiccator with controlled humidity.
  • Use coupled TGA-MS : Identify evolved gases (e.g., SO₃, H₂O) to distinguish decomposition steps .
  • Compare with XRD : Post-thermal analysis to confirm phase purity .

Q. How can the coordination environment of titanium in titanium(+4) sulfate hydrate be probed using advanced techniques?

  • Methodological Answer :

  • XANES/EXAFS : Analyze Ti K-edge spectra to determine oxidation state (+4) and sulfate coordination geometry.
  • Solid-state NMR : Use ¹⁷O-enriched samples to study water-Ti interactions.
  • Raman spectroscopy : Detect Ti-O-SO₄ vibrational modes (~500–600 cm⁻¹) .

Safety and Handling

Q. What are the critical safety protocols for handling titanium(+4) sulfate hydrate in a research lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfate aerosols.
  • Storage : Keep in airtight containers with desiccants to prevent hygroscopic absorption .

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